molecular formula C17H13NO3 B183900 2-(3-oxo-3-phenylpropyl)-1H-isoindole-1,3(2H)-dione CAS No. 3617-18-3

2-(3-oxo-3-phenylpropyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B183900
CAS RN: 3617-18-3
M. Wt: 279.29 g/mol
InChI Key: VZDIOEKWWZRNQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-oxo-3-phenylpropyl)-1H-isoindole-1,3(2H)-dione, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a member of the benzamide class of histone deacetylase (HDAC) inhibitors, which have been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects.

Mechanism Of Action

2-(3-oxo-3-phenylpropyl)-1H-isoindole-1,3(2H)-dione works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. Histone acetylation is an important epigenetic modification that regulates gene expression, and HDAC inhibitors like 2-(3-oxo-3-phenylpropyl)-1H-isoindole-1,3(2H)-dione can alter the expression of many genes involved in cancer cell growth and survival.

Biochemical And Physiological Effects

2-(3-oxo-3-phenylpropyl)-1H-isoindole-1,3(2H)-dione has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer effects, it has been shown to have anti-inflammatory and neuroprotective effects. It has also been shown to inhibit the growth of certain viruses, including HIV and herpes simplex virus.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(3-oxo-3-phenylpropyl)-1H-isoindole-1,3(2H)-dione in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for studying the role of HDAC enzymes in various biological processes. However, one limitation is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research on 2-(3-oxo-3-phenylpropyl)-1H-isoindole-1,3(2H)-dione and other HDAC inhibitors. One area of interest is the development of more selective HDAC inhibitors that target specific HDAC enzymes, which could reduce the toxicity associated with non-selective inhibitors like 2-(3-oxo-3-phenylpropyl)-1H-isoindole-1,3(2H)-dione. Another area of interest is the use of HDAC inhibitors in combination with other treatments like immunotherapy, which could enhance the anti-cancer effects of both treatments. Finally, there is interest in exploring the potential neuroprotective effects of HDAC inhibitors in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.

Synthesis Methods

The synthesis of 2-(3-oxo-3-phenylpropyl)-1H-isoindole-1,3(2H)-dione involves the reaction of 3-phenylpropionic acid with phthalic anhydride in the presence of concentrated sulfuric acid. The resulting intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminobenzamide to form 2-(3-oxo-3-phenylpropyl)-1H-isoindole-1,3(2H)-dione. The final product is purified by recrystallization from ethanol.

Scientific Research Applications

2-(3-oxo-3-phenylpropyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. HDAC inhibitors like 2-(3-oxo-3-phenylpropyl)-1H-isoindole-1,3(2H)-dione have been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that tumors need to grow), and sensitize cancer cells to other treatments like chemotherapy and radiation therapy.

properties

CAS RN

3617-18-3

Product Name

2-(3-oxo-3-phenylpropyl)-1H-isoindole-1,3(2H)-dione

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

2-(3-oxo-3-phenylpropyl)isoindole-1,3-dione

InChI

InChI=1S/C17H13NO3/c19-15(12-6-2-1-3-7-12)10-11-18-16(20)13-8-4-5-9-14(13)17(18)21/h1-9H,10-11H2

InChI Key

VZDIOEKWWZRNQN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O

Other CAS RN

3617-18-3

Origin of Product

United States

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